

Application Note: UP163 Modulates CD163 Expression on Human Monocytes

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Compound of Interest

Compound Name: UP163

Cat. No.: B3543507

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Introduction

UP163 is a novel investigational compound under evaluation for its immunomodulatory properties. Preliminary studies suggest that **UP163** may influence the expression of CD163, a key scavenger receptor predominantly expressed on monocytes and macrophages. CD163 is implicated in the regulation of inflammation and macrophage polarization. This application note provides a detailed protocol for the analysis of immune cell populations in human peripheral blood mononuclear cells (PBMCs) treated with **UP163** using multi-color flow cytometry. The focus is on quantifying the expression of CD163 on monocytes and assessing the broader impact on major lymphocyte subsets.

Data Presentation

The following tables summarize the hypothetical dose-dependent effects of **UP163** on human PBMCs after a 24-hour in vitro culture.

Table 1: Effect of **UP163** on CD163 Expression in CD14+ Monocytes

Treatment	Concentration (μM)	% of CD14+ Monocytes Expressing CD163	CD163 Median Fluorescence Intensity (MFI)
Vehicle Control	0	75.2 ± 3.1	12,500 ± 850
UP163	0.1	74.8 ± 2.9	12,350 ± 900
UP163	1	55.6 ± 4.5	8,200 ± 650
UP163	10	30.1 ± 3.8	4,100 ± 420
UP163	50	15.7 ± 2.5	2,150 ± 300

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of **UP163** on Major Immune Cell Populations in PBMCs

Treatment	Concentration (μM)	% CD4+ T Cells	% CD8+ T Cells	% B Cells (CD19+)	% NK Cells (CD3-CD56+)
Vehicle Control	0	45.3 ± 2.2	25.1 ± 1.8	10.5 ± 0.9	12.8 ± 1.1
UP163	10	44.9 ± 2.5	25.5 ± 2.0	10.2 ± 1.0	13.1 ± 1.3

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole human blood using density gradient centrifugation.

Materials:

- Human whole blood collected in EDTA or heparin tubes
- Phosphate-Buffered Saline (PBS), pH 7.4
- Ficoll-Paque™ PLUS or other density gradient medium
- 15 mL and 50 mL conical centrifuge tubes
- Fetal Bovine Serum (FBS)
- RPMI-1640 culture medium

Procedure:

- Dilute the whole blood 1:1 with sterile PBS at room temperature.
- Carefully layer the diluted blood over an equal volume of Ficoll-Paque™ in a conical tube, avoiding mixing of the layers.
- Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.
- After centrifugation, carefully aspirate the upper layer of plasma and platelets.
- Collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface and transfer to a new conical tube.
- Wash the isolated PBMCs by adding PBS to a total volume of 10 mL and centrifuge at 300 x g for 10 minutes.
- Discard the supernatant and resuspend the cell pellet in RPMI-1640 medium supplemented with 10% FBS.
- Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to 1×10^6 cells/mL in culture medium.

In Vitro Treatment of PBMCs with UP163

Materials:

- Isolated PBMCs at 1×10^6 cells/mL
- **UP163** stock solution (e.g., 10 mM in DMSO)
- Vehicle control (e.g., DMSO)
- 96-well cell culture plate

Procedure:

- Seed 1×10^6 PBMCs per well in a 96-well plate.
- Prepare serial dilutions of **UP163** in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50 μ M).
- Prepare a vehicle control with the same final concentration of the solvent (e.g., DMSO) as in the highest **UP163** concentration.
- Add the diluted **UP163** or vehicle control to the respective wells.
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

Multi-Color Flow Cytometry Staining

This protocol outlines the staining of cell surface markers for immunophenotyping.

Materials:

- Treated and control PBMCs
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
- Fc receptor blocking solution (e.g., Human TruStain FcX™)
- Fluorochrome-conjugated antibodies:
 - Anti-Human CD3
 - Anti-Human CD4

- Anti-Human CD8
- Anti-Human CD14
- Anti-Human CD19
- Anti-Human CD56
- Anti-Human CD163
- Viability dye (e.g., Zombie NIR™)
- Flow cytometry tubes or 96-well V-bottom plate

Procedure:

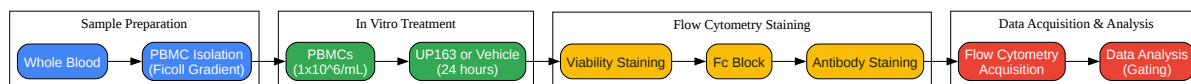
- Harvest the cells from the culture plate and transfer to flow cytometry tubes or a V-bottom plate.
- Centrifuge at 300 x g for 5 minutes and discard the supernatant.
- Resuspend the cells in 100 µL of PBS and add a viability dye according to the manufacturer's instructions. Incubate for 15-20 minutes at room temperature in the dark.
- Wash the cells with 1 mL of Flow Cytometry Staining Buffer, centrifuge, and discard the supernatant.
- Resuspend the cell pellet in 50 µL of staining buffer containing an Fc receptor blocking reagent and incubate for 10 minutes at 4°C.
- Prepare an antibody cocktail containing the pre-titrated amounts of each fluorochrome-conjugated antibody in staining buffer.
- Add 50 µL of the antibody cocktail to each cell suspension.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with 1 mL of Flow Cytometry Staining Buffer.

- Resuspend the final cell pellet in 300-500 μL of Flow Cytometry Staining Buffer for acquisition.

Data Acquisition and Analysis

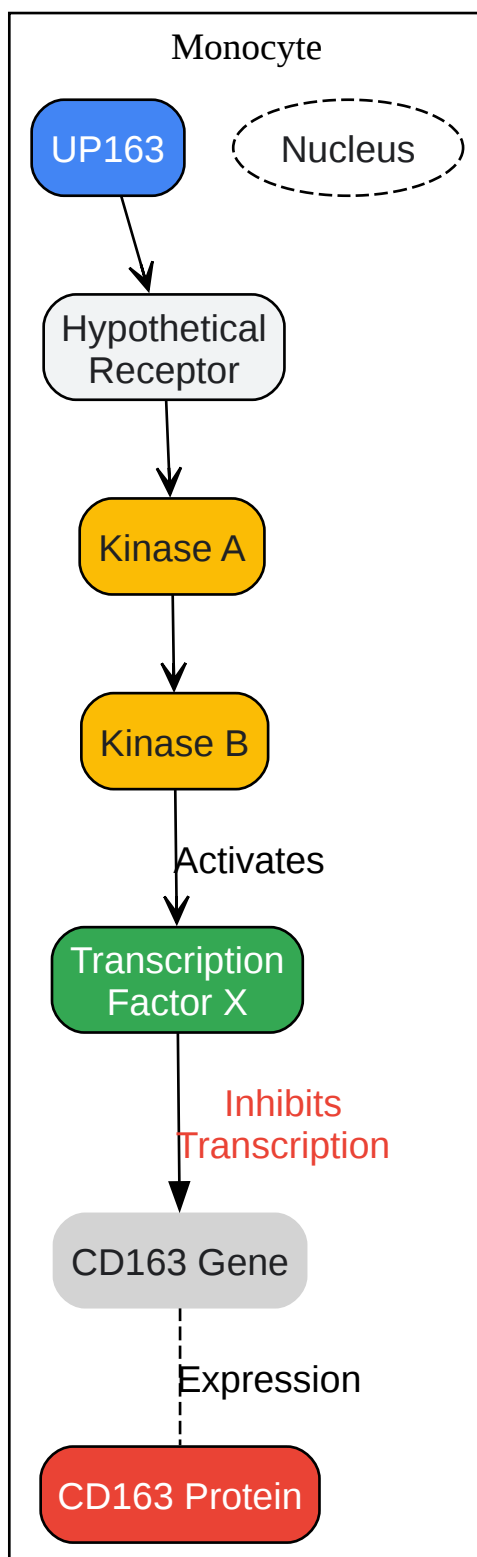
Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes. For data analysis, first, gate on single, viable cells. Subsequently, identify lymphocyte and monocyte populations based on their forward and side scatter properties. From the lymphocyte gate, identify T cells (CD3+), B cells (CD19+), and NK cells (CD3-CD56+). Further delineate T cells into CD4+ and CD8+ subsets. From the monocyte gate (CD14+), quantify the percentage of cells expressing CD163 and the median fluorescence intensity of CD163.

Visualizations



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Caption: Experimental workflow for flow cytometry analysis of **UP163**-treated PBMCs.



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Caption: Hypothetical signaling pathway for **UP163**-mediated downregulation of CD163.

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